5-tert-Butyl-m-xylene

Catalog No.
S661015
CAS No.
98-19-1
M.F
C12H18
M. Wt
162.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-tert-Butyl-m-xylene

CAS Number

98-19-1

Product Name

5-tert-Butyl-m-xylene

IUPAC Name

1-tert-butyl-3,5-dimethylbenzene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

InChI

InChI=1S/C12H18/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6-8H,1-5H3

InChI Key

FZSPYHREEHYLCB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C)C

Primary Function: Intermediate for Chemical Synthesis

5-tert-Butyl-m-xylene's primary application in scientific research lies in its role as a crucial intermediate for the synthesis of various chemicals. Its tert-butyl group (a bulky three-carbon fragment) and a methyl group positioned at specific locations on the molecule (meta position of the benzene ring) provide valuable functional groups for further chemical transformations [].

One prominent example is the synthesis of 5-tert-Butyl isophthalic acid (TBIA) []. TBIA is a key component in the production of polyester resins, widely used in various applications like coatings, films, and engineering plastics []. Research explores using 5-tert-Butyl-m-xylene as a starting material for the efficient production of high-purity TBIA [].

Other Potential Applications

Research is ongoing to explore the potential of 5-tert-Butyl-m-xylene in other scientific research areas. Due to its unique chemical structure, it might serve as a:

  • Pharmaceutical building block: The presence of the tert-butyl group can influence the properties of drug molecules, potentially leading to new drug development []. However, more research is required to validate this application.
  • Material science applications: The aromatic ring structure (benzene ring) and the bulky tert-butyl group can be useful for creating novel materials with specific properties for research purposes. However, this area requires further exploration.

5-tert-Butyl-m-xylene, also known as 1,3-dimethyl-5-tert-butylbenzene, is an organic compound with the molecular formula C₁₂H₁₈. It features a tert-butyl group attached to the meta position of a xylene structure, which consists of two methyl groups at the 1 and 3 positions. This compound is primarily used as an intermediate in various chemical syntheses, particularly in the production of specialty chemicals and polymers .

Typical of aromatic compounds. Key reactions include:

  • Friedel-Crafts Alkylation: This reaction can be performed using tert-butanol as an alkylating agent, yielding high selectivity for 5-tert-butyl-m-xylene under optimized conditions .
  • Isomerization: The compound can be isomerized to produce different positional isomers, although the process can be selective depending on the reaction conditions and catalysts used .
  • Oxidation: Under specific conditions, 5-tert-butyl-m-xylene can be oxidized to yield corresponding carboxylic acids or ketones.

Several methods exist for synthesizing 5-tert-butyl-m-xylene:

  • Alkylation of m-Xylene: This method typically involves reacting m-xylene with tert-butanol in the presence of acid catalysts such as sulfuric acid or solid acid catalysts like UDCaT-5, achieving high yields and selectivity .
  • Isomerization Processes: By controlling reaction conditions such as temperature and catalyst type, m-xylene can be selectively converted to 5-tert-butyl-m-xylene .
  • Direct Synthesis from Precursors: Utilizing various alkylating agents under specific conditions can lead to the formation of this compound directly from simpler aromatic precursors.

Several compounds share structural similarities with 5-tert-butyl-m-xylene. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
m-XyleneTwo methyl groups at positions 1 and 3Lacks tert-butyl group; simpler structure
4-tert-Butyl-m-xyleneTert-butyl group at position 4Different positional isomer with varying reactivity
5-tert-Butyl-2,4,6-trinitro-m-xyleneNitro groups at positions 2, 4, and 6Highly explosive; distinct functional groups
Musk xyleneThree nitro substituentsUsed primarily in fragrances; different functional profile

The presence of the tert-butyl group at the meta position distinguishes 5-tert-butyl-m-xylene from its positional isomers and other similar compounds, affecting its chemical reactivity and applications significantly.

XLogP3

4.3

Boiling Point

207.0 °C

Melting Point

-18.0 °C

UNII

2GX9N8TLC9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

98-19-1

Wikipedia

5-tert-Butyl-m-xylene

General Manufacturing Information

Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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